4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
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Overview
Description
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with fluoro, propynyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Fluorination: Introduction of the fluoro group can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkyne Addition: The propynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst.
Trifluoromethylation: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s stability, lipophilicity, and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzene: Lacks the propynyl group.
1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene: Lacks the fluoro group.
4-Fluoro-1-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group.
Uniqueness
4-Fluoro-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is unique due to the combination of fluoro, propynyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H6F4 |
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Molecular Weight |
202.15 g/mol |
IUPAC Name |
4-fluoro-1-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F4/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h1,4-6H,3H2 |
InChI Key |
WVWOQPPCOQHAOR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(C=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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